Home > Products > Screening Compounds P17990 > 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide
2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide -

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide

Catalog Number: EVT-5633653
CAS Number:
Molecular Formula: C20H14ClFN6O
Molecular Weight: 408.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is a small molecule belonging to the benzamide derivative family. It has garnered significant interest in scientific research due to its potent inhibitory activity against specific kinases, particularly within the context of cancer research. This compound is notably recognized for its ability to target and inhibit the activity of ABL1, ABL2, and BCR-ABL1 kinases. These kinases play crucial roles in cellular signaling pathways regulating cell growth, proliferation, and survival.

Mechanism of Action

While not directly addressed in the abstracts, 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide likely functions as a kinase inhibitor through competitive binding to the ATP-binding site of target kinases (ABL1, ABL2, BCR-ABL1). By blocking ATP binding, the compound would prevent kinase activation and subsequent phosphorylation of downstream signaling molecules, ultimately interfering with cell proliferation and survival.

Applications
  • Cancer research: Its ability to inhibit ABL1, ABL2, and BCR-ABL1 kinases makes it valuable for investigating the roles of these kinases in cancer development and progression. This could include studying its effects on cancer cell growth, proliferation, and survival in both in vitro and in vivo models.

Nilotinib

Compound Description: Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[4-(3-pyridinyl)-2-pyrimidinylamino]benzamide) is an antitumor agent recognized for its activity against chronic myeloid leukemia (CML) by inhibiting the BCR-ABL tyrosine kinase. Its mechanism involves binding to the inactive conformation of BCR-ABL, thereby preventing the kinase from phosphorylating downstream signaling molecules critical for cancer cell proliferation and survival. []

Relevance: Nilotinib and 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide share a core benzamide structure, with both compounds featuring a substituted phenyl ring directly attached to the benzamide nitrogen. Crucially, both molecules also possess a pyrimidine ring linked to the benzamide through an amino group at the para position of an additional phenyl ring. These structural similarities suggest that 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide may possess similar biological activity to Nilotinib, potentially targeting kinases involved in cell proliferation and making it a compound of interest for anti-cancer drug development. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: 4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT) is identified as a novel anti-staphylococcal compound in the provided research. [] This compound demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial cell membrane, as evidenced by its ability to permeabilize MRSA cells to SYTOX Green. [] Notably, PPT exhibits low toxicity in both Caenorhabditis elegans and Galleria mellonella models, indicating its potential for development as a therapeutic agent with a favorable safety profile. []

Relevance: While PPT differs significantly from 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide in its overall structure, both compounds are grouped under the umbrella of heterocyclic compounds with potential antimicrobial activity. [] This categorization highlights a shared interest in exploring diverse heterocyclic scaffolds for the development of novel therapeutics, particularly against challenging bacterial infections like MRSA.

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride, abbreviated as NNC, emerges as another novel anti-staphylococcal compound. [] Similar to PPT, NNC demonstrates efficacy against MRSA infections by targeting bacterial membranes and causing permeabilization. [] Additionally, NNC displays low toxicity in both Caenorhabditis elegans and Galleria mellonella models, further reinforcing its potential as a promising antimicrobial agent. []

Relevance: Like PPT, NNC's structural divergence from 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide places them in the same broad category of heterocyclic compounds with antimicrobial properties. [] The identification of both NNC and PPT as potent anti-MRSA compounds underscores the importance of exploring diverse chemical scaffolds, including those beyond the benzamide framework of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide, in the search for effective treatments against drug-resistant bacterial infections. []

Properties

Product Name

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

Molecular Formula

C20H14ClFN6O

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C20H14ClFN6O/c21-15-2-1-3-16(22)19(15)20(29)27-14-6-4-13(5-7-14)26-17-10-18(25-11-24-17)28-9-8-23-12-28/h1-12H,(H,27,29)(H,24,25,26)

InChI Key

AUCRNCQKSJQUFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.